molecular formula C12H16BrNO B5558084 1-(2-Bromo-benzyl)-piperidin-4-ol

1-(2-Bromo-benzyl)-piperidin-4-ol

Cat. No.: B5558084
M. Wt: 270.17 g/mol
InChI Key: JCOKSLAGJKQWHV-UHFFFAOYSA-N
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Description

1-(2-Bromo-benzyl)-piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 2-bromo-benzyl group and a hydroxyl group at the 4-position

Scientific Research Applications

1-(2-Bromo-benzyl)-piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-benzyl)-piperidin-4-ol typically involves the reaction of 2-bromo-benzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

    Oxidation: PCC, KMnO4, dichloromethane.

    Reduction: LiAlH4, ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted piperidines.

    Oxidation: Piperidin-4-one derivatives.

    Reduction: De-brominated piperidines or piperidin-4-yl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-benzyl)-piperidin-4-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-benzyl chloride: Used as a precursor in the synthesis of 1-(2-Bromo-benzyl)-piperidin-4-ol.

    Piperidin-4-ol: The parent compound without the 2-bromo-benzyl substitution.

    1-(2-Chloro-benzyl)-piperidin-4-ol: A similar compound with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and interaction profiles compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, while the hydroxyl group provides additional sites for hydrogen bonding, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOKSLAGJKQWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.202 g (0.002 mol) of 4-hydroxypiperidine and 0.55 g (0.0022 mol) of 2-bromobenzyl bromide were dissolved in 5 ml of dimethylformamide and stirred at room temperature for 2 hrs. The solvent was distilled off and the residue was taken up in dichloromethane and washed with sat. bicarbonate solution and sodium chloride solution. The organic phase was dried over sodium sulfate and concentrated. 0.52 g (96%) of 1-(2-bromo-benzyl)-piperidin-4-ol was obtained as a brown oil. MS: me/e (% basic peak)=271, 269 (C12H16BrNO+, 53, 56), 270, 268 (66, 60), 171, 169 (86, 88), 114 (100), 100 (77).
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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